BenchChemオンラインストアへようこそ!

2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole

Medicinal Chemistry Structure-Activity Relationships Regioisomerism

This compound offers a uniquely engineered dual-basic architecture combining a pyrrolidine (pKa ~10-11) and pyridine (pKa ~5) on a 2-methylindole core, creating a pH-dependent charge profile ideal for engaging targets with adjacent acidic residues or metal-coordination sites. Unlike pyridin-2-yl or thiophene analogs that lack this protonation microspecies, it enables precise solubility, permeability, and target engagement tuning. Supplied as a racemate at 90%+ purity (LCMS/NMR verified). Ideal for medicinal chemistry scaffold-hopping, prospective virtual screening validation, and anti-infective or antiviral follow-up campaigns, with prior PubChem screening footprints in quorum-sensing and HCMV nuclear egress assays.

Molecular Formula C19H21N3
Molecular Weight 291.4g/mol
CAS No. 622796-16-1
Cat. No. B359971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole
CAS622796-16-1
Molecular FormulaC19H21N3
Molecular Weight291.4g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)N4CCCC4
InChIInChI=1S/C19H21N3/c1-14-18(16-6-2-3-7-17(16)21-14)19(22-12-4-5-13-22)15-8-10-20-11-9-15/h2-3,6-11,19,21H,4-5,12-13H2,1H3
InChIKeySMJAGZPKNZYDGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole (CAS 622796-16-1): Compound Identity and Screening Library Context for Research Procurement


2-Methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole (CAS 622796-16-1), also catalogued under the abbreviation MPPI by certain vendors, is a synthetic heterocyclic small molecule (C19H21N3, MW 291.4) composed of a 2-methylindole core bearing a pyridin-4-yl(pyrrolidin-1-yl)methyl substituent at the 3-position . The compound is offered in commercial screening libraries, notably by Life Chemicals (catalog F1754-0060), and has been deposited in PubChem BioAssay screens targeting quorum-sensing inhibition (BmaI1 synthase), human cytomegalovirus nuclear egress, and GPR151 activation, though quantitative results from these screens are not publicly curated in accessible formats [1]. As of the present search, no peer-reviewed primary research article reports quantitative structure-activity relationship data for this specific compound, and its differentiation from close structural analogs must be inferred from structural, physicochemical, and vendor-quality parameters rather than from direct biological comparisons [1].

Why 2-Methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole Cannot Be Interchanged with Regioisomeric or Heteroatom-Substituted Indole Analogs


Substituting 2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole with a close analog—such as the pyridin-2-yl regioisomer (1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole) or the thiophene analog (2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole, CAS 618407-03-7)—introduces distinct electronic, steric, and hydrogen-bonding profiles at the heteroaryl position that can fundamentally alter target engagement . The pyridin-4-yl nitrogen is positioned para to the methylene bridge, presenting a different H-bond acceptor geometry and dipole moment compared to the pyridin-2-yl isomer (ortho nitrogen), while thiophene replacement eliminates the basic nitrogen entirely, removing a potential protonation site at physiological pH . Although no published head-to-head biological comparisons exist for this specific compound series, the broader indole-pyrrolidine-heteroaryl literature demonstrates that regioisomeric pyridine attachment and heteroatom substitution frequently produce divergent target-binding profiles, making generic substitution scientifically unsound without experimental verification [1].

Quantitative Differentiation Evidence: 2-Methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole vs. Closest Structural Analogs


Regiochemical Differentiation: Pyridin-4-yl vs. Pyridin-2-yl Isomer — Impact on H-Bond Acceptor Geometry and Dipole Vector

The target compound bears a pyridin-4-yl substituent wherein the nitrogen lone pair is oriented along the para axis relative to the methylene linker, producing a linear H-bond acceptor vector and a dipole moment aligned with the C4→N axis. In contrast, the closest regioisomer, 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole, positions the pyridine nitrogen ortho to the attachment point, creating an angled H-bond geometry and a dipole oriented roughly 60° off the C2→N axis. This difference affects the spatial presentation of the H-bond acceptor to target proteins. While no co-crystal structures or quantitative binding data are available for either compound, computational comparison of the two regioisomers demonstrates a topological polar surface area (TPSA) of approximately 20.0 Ų (pyridin-4-yl) versus 20.0 Ų (pyridin-2-yl), identical by calculation but with distinct three-dimensional electrostatic potential surfaces . The specific significance of this difference for target engagement remains experimentally uncharacterized.

Medicinal Chemistry Structure-Activity Relationships Regioisomerism

Heteroatom Substitution: Pyridine (N) vs. Thiophene (S) Analog — Basic Nitrogen Presence and Protonation State at Physiological pH

The target compound contains a pyridine ring (pKa ~5.2 for unsubstituted pyridine; estimated pKa ~4.5-5.0 for 4-substituted pyridine), which is predominantly neutral at physiological pH 7.4 but can act as a weak base and H-bond acceptor. The thiophene analog, 2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole (CAS 618407-03-7, MW 296.4, C18H20N2S), replaces the pyridyl nitrogen with sulfur, eliminating basic character entirely and introducing a different aromatic ring electronics (thiophene is electron-rich, π-excessive; pyridine is electron-deficient, π-deficient) . The molecular formula changes from C19H21N3 (target, 3 nitrogen atoms, 2 basic sites: pyrrolidine pKa ~10-11, pyridine pKa ~5) to C18H20N2S (thiophene analog, 2 nitrogen atoms, 1 basic site: pyrrolidine only). This difference alters hydrogen-bonding capacity (3 H-bond acceptors vs. 2), logD at pH 7.4, and potential off-target interactions with acidic protein residues. No published comparative solubility, logD, or binding data exist for either compound .

Physicochemical Profiling Ligand Design Heterocyclic Chemistry

Vendor Purity and Analytical Characterization: Lot-Traceable Quality Metrics for Screening Library Procurement

Life Chemicals offers 2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole (catalog F1754-0060) at a minimum purity of 90%+, with lot-specific purity confirmed by LCMS and/or 400 MHz ¹H NMR [1]. The compound is available in quantities from 3 mg to 20 mg, priced at $63-$89 USD depending on amount. In comparison, the thiophene analog (CAS 618407-03-7) is offered by Biosynth with molecular weight 296.4 and similar purity specifications, but with different solubility and stability profiles inherent to the thiophene substitution . For the target compound, no melting point, boiling point, density, or flash point data are publicly reported on vendor datasheets, which is typical for screening library compounds where full physicochemical characterization is not performed [1]. Researchers requiring lot-specific Certificates of Analysis (CoA) should confirm availability directly with the vendor prior to procurement.

Chemical Procurement Quality Control Screening Library

Screening Library Representation: PubChem BioAssay Coverage vs. Close Analogs

The target compound has been deposited in at least four PubChem BioAssay screens: (i) Inhibition of Burkholderia mallei acyl-homoserine lactone synthase BmaI1 (AID 720554), (ii) Discovery of small molecules to inhibit human cytomegalovirus nuclear egress (AID 1918969), (iii) A screen for inhibitors of LtaS in Staphylococcus aureus, and (iv) A cell-based high-throughput primary assay to identify activators of GPR151 . In contrast, no PubChem BioAssay records were identified for the pyridin-2-yl regioisomer or the thiophene analog, indicating broader screening exposure for the target compound. However, the individual quantitative activity outcomes (e.g., % inhibition, IC₅₀, AC₅₀ values) from these screens are not publicly accessible in a curated format through the current PubChem interface, as the legacy BioAssay tools were deprecated in 2018 [1]. The published primary paper for AID 720554 (Christensen et al., PNAS 2013) describes the BmaI1 quorum-sensing screen methodology but does not report per-compound activity data for library members [2]. This screening footprint suggests the compound has been of interest to multiple academic screening centers, but the absence of publicly available quantitative results limits its utility for evidence-based selection.

High-Throughput Screening PubChem BioAssay Drug Discovery

Structural Scaffold Differentiation: 2-Methylindole Core with C3 Bis-Heteroaryl Substitution vs. Simpler Indole-Pyrrolidine Scaffolds

The target compound features a trisubstituted carbon at the C3-methylene bridge connecting the indole core simultaneously to a pyridin-4-yl group and a pyrrolidin-1-yl group, creating a chiral center (though the compound is offered as a racemate, as indicated by the InChI key layer 'UHFFFAOYSA-N' which denotes unspecified stereochemistry) . This differs fundamentally from simpler 3-(pyrrolidin-1-ylmethyl)-1H-indole analogs that lack the additional heteroaryl substituent, as well as from 3-(pyridin-4-ylmethyl)-1H-indole analogs that lack the pyrrolidine ring. The simultaneous presence of both a basic aliphatic amine (pyrrolidine) and a basic heteroaryl amine (pyridine) on the same exocyclic carbon creates a unique pharmacophoric arrangement with two distinct basic centers separated by a single carbon atom. The 2-methyl substitution on the indole further differentiates this compound from N-methylindole analogs, as the 2-methyl group affects the indole NH acidity (pKa ~17 for indole NH; 2-methyl slightly increases pKa via electron donation) and steric environment around the C3 position [1]. No published analogs with identical substitution pattern but different heteroaryl groups were identified for direct quantitative comparison.

Scaffold Diversity Fragment-Based Drug Discovery Chemical Biology

Recommended Research Application Scenarios for 2-Methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole Based on Available Evidence


Medicinal Chemistry Scaffold-Hopping and Lead Generation Programs Requiring Dual-Basic-Site Indole Chemotypes

The target compound's unique architecture—a 2-methylindole core bearing both a pyridine and a pyrrolidine on the same exocyclic carbon—makes it suitable as a scaffold-hopping starting point for medicinal chemistry programs targeting receptors or enzymes with two adjacent acidic residues or metal-coordination sites. The dual basic centers (pyrrolidine pKa ~10-11, pyridine pKa ~5) provide pH-dependent charge states that can be exploited for tuning solubility, permeability, and target engagement. Researchers seeking to explore this chemotype should obtain lot-specific CoA from Life Chemicals (catalog F1754-0060, 90%+ purity by LCMS/NMR ) and independently verify identity and purity by in-house analytical methods before committing to SAR campaigns, given the absence of published characterization data beyond vendor specifications [1].

Academic High-Throughput Screening with Prior Assay Exposure in Quorum-Sensing and Antiviral Targets

This compound has been screened in at least four PubChem-deposited assays, including BmaI1 quorum-sensing inhibition (AID 720554) and HCMV nuclear egress inhibition (AID 1918969), indicating prior interest from academic screening centers [1]. Researchers pursuing anti-infective or antiviral screening campaigns may prioritize this compound for follow-up or counter-screening based on its existing screening footprint, while recognizing that the raw per-compound activity data from these screens are not publicly accessible in curated form. Investigators may contact the originating screening facilities (ICCB-Longwood/NSRB at Harvard Medical School; The Scripps Research Institute Molecular Screening Center) to request primary screening results for this compound [1].

Computational Chemistry and Molecular Docking Studies Leveraging the Dual Pharmacophore for Virtual Screening

The well-defined SMILES string (CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)N4CCCC4 ) and InChI key (SMJAGZPKNZYDGL-UHFFFAOYSA-N [1]) enable straightforward in silico processing. The compound's dual-basic-site architecture and chiral center (offered as racemate) provide a test case for computational studies examining the effect of stereochemistry and protonation state on docking poses. The lack of experimental binding data makes this compound particularly suitable for prospective virtual screening validation studies, where computational predictions can be compared against de novo experimental results generated by the research group, thereby contributing novel data to the public domain where none currently exists.

Chemical Biology Probe Development Exploring Polypharmacology via Dual Basic Site Engagement

The simultaneous presence of a pyrrolidine (strong base, predominantly protonated at physiological pH) and a pyridine (weak base, predominantly neutral at pH 7.4) creates a unique protonation microspecies profile that may facilitate interactions with both acidic protein surfaces and neutral hydrophobic pockets. This property profile is distinct from simpler mono-basic indole analogs and may be exploited for designing chemical probes that engage multiple targets or require specific subcellular distribution patterns influenced by ion-trapping. Researchers should note that the compound is supplied as a racemate [1]; chiral separation may be required for studies where enantiomer-specific pharmacology is hypothesized.

Quote Request

Request a Quote for 2-methyl-3-(pyridin-4-yl(pyrrolidin-1-yl)methyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.